Vamidothion sulfoxide

Description

Contextualizing Vamidothion (B1683475) Sulfoxide (B87167) within Organophosphate Chemistry

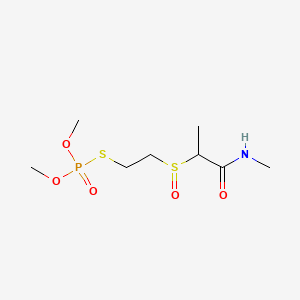

Vamidothion sulfoxide is an organophosphate, a class of organic compounds containing a central phosphate (B84403) molecule with alkyl or aromatic substituents. wikipedia.org Specifically, it is a phosphorothioic insecticide. scbt.com Like other organophosphates, its chemical structure is pivotal to its biological activity. The structure of this compound includes a phosphorus atom bonded to two methyl groups, a sulfur atom, and an organic moiety derived from 2-((2-mercaptoethyl)sulfinyl)-N-methylpropionamide. ontosight.ai Organophosphates are known for their role as insecticides, and many, including this compound, function by inhibiting the acetylcholinesterase (AChE) enzyme. ontosight.ainih.govherts.ac.uk

Historical Perspective of Organophosphate Insecticides and their Metabolites

The development of organophosphorus compounds dates back to the 19th century, with significant advancements in the 1930s led by Gerhard Schrader. neptjournal.comresearchgate.net While initially explored for their potential as chemical warfare agents, their insecticidal properties led to their widespread use in agriculture following World War II. wikipedia.orgresearchgate.netresearchgate.net Parathion was one of the first commercially successful organophosphate insecticides. wikipedia.orgneptjournal.com The metabolic fate of these compounds, leading to the formation of metabolites like this compound, became a crucial area of study from the 1950s and 1960s. neptjournal.com It was discovered that some organothiophosphates (containing a P=S bond) require bioactivation to their more toxic oxygen analogs (P=O) to exert their full effect. neptjournal.com Vamidothion, the parent compound of this compound, was developed as a systemic insecticide and acaricide. herts.ac.uklookchem.com However, its use is no longer approved within the European Union. nih.govlookchem.comechemi.com

Significance of this compound in Environmental and Biological Systems

This compound holds significance primarily due to its persistence and biological activity, which can be greater than its parent compound, vamidothion. nih.govechemi.com It is a major degradation and metabolic product of vamidothion in various environments. lookchem.cominchem.orgtandfonline.com In plants, vamidothion is metabolized to this compound, which is the main terminal residue and exhibits similar activity to the parent compound but with greater persistence. nih.govechemi.com The half-life of the combined residue of vamidothion and its sulfoxide on apples and pears is estimated to be between 35 and 45 days. inchem.org Its presence in environmental samples and food products necessitates reliable analytical methods for its detection and quantification for safety monitoring purposes. researchgate.netsigmaaldrich.com The compound's potential to accumulate in fatty tissues, indicated by a relatively high octanol-water partition coefficient, is also a notable characteristic. ontosight.ai

Structure

3D Structure

Properties

IUPAC Name |

2-(2-dimethoxyphosphorylsulfanylethylsulfinyl)-N-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18NO5PS2/c1-7(8(10)9-2)17(12)6-5-16-15(11,13-3)14-4/h7H,5-6H2,1-4H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOAIKHBMDHDGSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC)S(=O)CCSP(=O)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18NO5PS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50942441 | |

| Record name | 3-Methoxy-N,8-dimethyl-3,7-dioxo-2-oxa-4,7lambda~4~-dithia-3lambda~5~-phosphanonan-9-imidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50942441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20300-00-9 | |

| Record name | Vamidothion sulfoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020300009 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methoxy-N,8-dimethyl-3,7-dioxo-2-oxa-4,7lambda~4~-dithia-3lambda~5~-phosphanonan-9-imidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50942441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Vamidothion sulfoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical and Physical Properties

Vamidothion (B1683475) sulfoxide (B87167) is a biochemical compound with distinct chemical and physical properties. targetmol.com

| Property | Value/Description | Source(s) |

| Molecular Formula | C8H18NO5PS2 | scbt.comtargetmol.comnih.gov |

| Molecular Weight | 303.34 g/mol | scbt.comtargetmol.comnih.gov |

| CAS Number | 20300-00-9 | scbt.comtargetmol.comnih.gov |

| Appearance | Colorless crystals | echemi.com |

| Solubility | Moderate water solubility | ontosight.ai |

| Relative Density | 1.334 g/cm³ (Predicted) | targetmol.com |

Synthesis and Formation

Vamidothion (B1683475) sulfoxide (B87167) is not typically synthesized for direct application but is primarily formed as a transformation product of the insecticide vamidothion. lookchem.cominchem.org

The primary pathways for its formation include:

Metabolism in Plants: Vamidothion is metabolized within plant tissues to form vamidothion sulfoxide. nih.govechemi.com This oxidation product is a major and more persistent residue. nih.gov

Photodegradation: In the presence of light, particularly UV light, vamidothion in water can undergo photolysis to yield this compound as a major degradation product. lookchem.comtandfonline.com The use of a photosensitizer like acetone (B3395972) can facilitate this process. lookchem.comtandfonline.com Studies have shown that the degradation of vamidothion on silica (B1680970) gel plates is more rapid than in distilled water, suggesting that surfaces like leaves can promote its photochemical degradation. jst.go.jp

Metabolism in Animals: While demethylation and hydrolysis to phosphoric acid are major metabolic pathways for vamidothion in mammals, this compound has also been identified as a metabolite in rats. nih.govherts.ac.uk

Environmental Fate and Behavior

The environmental fate of vamidothion (B1683475) sulfoxide (B87167) is closely linked to that of its parent compound, vamidothion.

Persistence in Plants: As a metabolite, vamidothion sulfoxide is notably persistent in plants, often more so than vamidothion itself. nih.gov The combined residue has a half-life that can extend to over a month on certain fruits. inchem.org

Soil Behavior: Vamidothion is expected to biodegrade in soil, with a reported half-life of 1-1.5 days at 22°C. echemi.com this compound, along with vamidothion sulfone, are known soil metabolites. herts.ac.uk Models used to simulate the fate of pesticides in soil, such as LEACHM, have been applied to predict the concentrations of vamidothion and its sulfoxide and sulfone transformation products. frontiersin.org

Aqueous Photolysis: Vamidothion undergoes photolysis in water, with this compound being a key product. lookchem.comtandfonline.com This process is considered an important environmental fate pathway. nih.gov

Biological Effects and Mechanism of Action

The primary biological effect of vamidothion (B1683475) sulfoxide (B87167) is the inhibition of the enzyme acetylcholinesterase (AChE). ontosight.ainih.govherts.ac.uk

Cholinesterase Inhibition: By inhibiting AChE, vamidothion sulfoxide disrupts the normal transmission of nerve impulses. ontosight.ainih.gov This mechanism is characteristic of organophosphate insecticides. wikipedia.org The inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine (B1216132), resulting in overstimulation of the nervous system in target pests, ultimately leading to their death. ontosight.ainih.gov

Toxicity: this compound is considered toxic. ontosight.ai While the exact mechanism of action is still being fully elucidated, it is believed to involve the inhibition of acetylcholine storage in synaptic vesicles and cholinergic signaling. ontosight.ai It may also act on the nicotinic acetylcholine receptor (nAChR). ontosight.ai

Analytical Methods for Detection

Oxidative Metabolism of Vamidothion to this compound

The principal transformation of vamidothion is its oxidation to this compound. lookchem.comacs.org This conversion can occur through both enzymatic and non-enzymatic processes.

Enzymatic Pathways in Biological Systems (e.g., Cytochrome P450-mediated oxidation)

In biological systems, the oxidation of the thioether group in vamidothion to its corresponding sulfoxide is predominantly an enzymatic process. acs.orgnih.gov This bioactivation is mainly catalyzed by the cytochrome P450 (CYP) enzyme system, a family of heme-containing monooxygenases. acs.orgnih.govnih.gov These enzymes are crucial for the metabolism of a wide range of xenobiotics, including pesticides. researchgate.netnih.gov

In vitro studies using rat and mouse liver subcellular fractions have demonstrated that vamidothion is rapidly oxidized to this compound, which is the principal metabolite. acs.org The involvement of the cytochrome P450-dependent monooxygenase system in this transformation has been confirmed through the use of CYP inhibitors. acs.org Conversely, the flavin-containing monooxygenase (FMO) system does not appear to play a significant role in the oxidation of the thioether moiety of vamidothion. acs.org While the primary oxidation product is the sulfoxide, further oxidation to vamidothion sulfone has been observed, particularly in houseflies, though it occurs much less readily than with other similar organophosphates. lookchem.comrsc.org

The cytochrome P450 system's role is not limited to detoxification; in the case of many organophosphorus insecticides, it is responsible for oxidative activation, leading to metabolites with increased biological activity. acs.orgmdpi.com

Non-Enzymatic Oxidation Processes

Vamidothion can also be oxidized to this compound through non-enzymatic pathways, primarily photolysis. lookchem.comijisrt.com Studies on the aqueous photodegradation of vamidothion have shown that this compound is a major degradation product. ijisrt.comresearchgate.net This process can be facilitated by photosensitizers, such as acetone (B3395972), and simulated sunlight. lookchem.comijisrt.com

Biosynthesis and Formation in Plants

In plants, vamidothion is metabolized to its sulfoxide, which exhibits similar activity to the parent compound but has greater persistence. nih.govinchem.org This conversion is a key aspect of its systemic insecticidal action. rsc.org Besides oxidation to the sulfoxide, O-demethylation is reported as a major degradation pathway for vamidothion in plants, a process not observed in animals or soil. lookchem.comchemicalbook.com Hydrolysis leading to dimethyl phosphate (B84403) has also been detected in plants. lookchem.cominchem.org

Metabolite Formation in Mammalian and Insect Systems

In both mammals and insects, the primary metabolic pathway for vamidothion is oxidation to this compound. lookchem.comnih.gov This reaction is primarily mediated by the cytochrome P450 monooxygenase system. acs.orgrsc.org

In mammalian systems, such as rats and mice, vamidothion is rapidly converted to the sulfoxide. acs.org Further metabolic steps include hydrolysis of the sulfoxide via P-S and C-S bond cleavage, resulting in the formation of dimethyl phosphate and O,O-dimethyl phosphorothioate (B77711). lookchem.com Demethylation and hydrolysis to phosphoric acid are also part of the metabolic cascade in mammals. nih.gov

In insect systems, like the housefly, oxidation of vamidothion to the sulfoxide and, to a lesser extent, the sulfone, is a key metabolic event mediated by cytochrome P450. rsc.orgmdpi.com

Comparative Analysis of Metabolic Routes for Vamidothion and its Sulfoxide

The metabolism of vamidothion shows notable differences across various biological systems. The primary shared pathway is the oxidation to this compound. lookchem.comacs.orgnih.gov

Table 1: Comparative Metabolism of Vamidothion in Different Systems

| Biological System | Primary Metabolic Pathway | Key Metabolites | Enzymatic System |

| Plants | Oxidation, O-Demethylation, Hydrolysis | This compound, Des-O-methyl vamidothion, Dimethyl phosphate | - |

| Mammals (Rats, Mice) | Oxidation, Hydrolysis, Demethylation | This compound, Dimethyl phosphate, O,O-dimethyl phosphorothioate, Phosphoric acid | Cytochrome P450 |

| Insects (Houseflies) | Oxidation | This compound, Vamidothion sulfone | Cytochrome P450 |

Data compiled from multiple sources. lookchem.comacs.orgnih.govrsc.orginchem.orgherts.ac.uk

In vitro studies comparing rat and mouse liver fractions revealed quantitative differences in metabolism. For instance, after a 2-hour incubation, the percentage of this compound formed was higher in mouse liver preparations compared to rat liver. acs.org

Furthermore, the subsequent metabolism of the sulfoxide also varies. While hydrolysis is a significant route in mammals, further oxidation to the sulfone is more prominent, albeit still minor, in insects like the housefly. lookchem.comrsc.org A significant distinguishing feature in plant metabolism is the occurrence of O-demethylation, which is not a major pathway in animals. lookchem.com

Photolytic Degradation of this compound

Photodegradation is a significant abiotic process that contributes to the breakdown of pesticides in the environment. nih.gov Vamidothion itself shows minimal degradation under direct photolysis but breaks down more readily in the presence of substances that can absorb light energy and transfer it, a process known as photosensitization. echemi.com The primary product of this initial photodegradation is this compound. ijisrt.comtandfonline.com The subsequent photolytic fate of this compound is a key factor in its environmental persistence.

The photodegradation of organophosphorus compounds like this compound in water can occur through direct absorption of light or indirect mechanisms involving other reactive species present in the water. ijisrt.com For the parent compound, vamidothion, aqueous photolysis in distilled water with 2-4% methanol (B129727) resulted in only a 2% degradation after six hours of irradiation with a xenon arc lamp, indicating that direct photolysis is not a significant pathway. nih.govechemi.com

The degradation of this compound itself involves further oxidation and cleavage. In soil studies, which can provide insights into potential environmental pathways, this compound is rapidly degraded. rsc.org The proposed mechanism involves the oxidation of the sulfur atom, leading to the formation of more polar and water-soluble compounds. rsc.org This process is critical as the resulting products determine the residual impact on the ecosystem.

Photosensitizers play a critical role in accelerating the photodegradation of vamidothion and, consequently, the formation and subsequent degradation of its sulfoxide metabolite. Acetone is a commonly cited photosensitizer in studies of vamidothion photolysis. ijisrt.comtandfonline.comlookchem.comchemicalbook.com

In a study using a xenon arc lamp to simulate sunlight, the addition of 5% acetone to an aqueous solution of vamidothion dramatically increased the rate of degradation. echemi.com Without the photosensitizer, degradation was negligible. nih.govechemi.com With acetone present, the degradation of vamidothion was rapid, leading to the formation of this compound as the major product. ijisrt.comtandfonline.comneicon.ruresearchgate.net This indicates that indirect photolysis is the primary mechanism for the initial transformation in the environment.

Table 1: Effect of Acetone on Vamidothion Photodegradation

Data sourced from a study on vamidothion photolysis in the presence of 5% acetone, indicating the percentage of the parent compound remaining over time. echemi.com

The primary and major photodegradation product identified from the irradiation of vamidothion in water is this compound. ijisrt.comtandfonline.comneicon.ru This was confirmed using analytical techniques such as high-performance liquid chromatography (HPLC) with diode-array detection and thermospray mass spectrometry. tandfonline.com

Further degradation of this compound has been observed, particularly in soil metabolism studies, which can indicate potential transformation products in the environment. This compound is considered an intermediate that is, in turn, rapidly degraded. rsc.org While vamidothion sulfone was not detected, the principal terminal metabolite was tentatively identified as the sulfoxide sulfonic acid. rsc.org Other identified metabolites resulting from the degradation of the sulfoxide include:

Sulfonic acid rsc.org

Methyl sulfoxide rsc.org

Methylated bis-sulfoxide rsc.org

Methyl sulfone sulfoxide rsc.org

These products suggest that the degradation pathway for this compound involves hydrolysis and further oxidation. rsc.org

Hydrolytic Degradation of this compound

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. This is a key degradation pathway for many organophosphorus pesticides in the environment, including vamidothion and its metabolites. ijisrt.com Vamidothion itself is known to decompose in strongly acidic or alkaline media. lookchem.comchemicalbook.comagropages.com

The rate of hydrolysis for organophosphorus compounds is highly dependent on the pH of the aqueous solution. researchgate.net For the parent compound, vamidothion, hydrolysis is relatively constant in the pH range of 3.0 to 7.0, but the rate increases significantly under alkaline conditions (e.g., pH 9.0). nih.gov Vamidothion was observed to have a hydrolysis half-life of 36.5 days at 30°C and a pH of 4.5. echemi.com Generally, for this class of compounds, there is a positive correlation between increasing pH and an increased rate of hydrolysis. researchgate.net

While specific kinetic data for this compound is limited, it is expected to follow a similar pattern of increased lability with rising pH levels. researchgate.net The stability of this compound is therefore expected to be lowest in alkaline waters.

The hydrolysis of this compound proceeds through the cleavage of key chemical bonds within its structure. Research indicates that the primary hydrolytic mechanism involves the cleavage of both the phosphorus-sulfur (P-S) and carbon-sulfur (C-S) bonds. lookchem.comchemicalbook.com This breakdown results in the formation of smaller, typically more water-soluble and less toxic molecules. agropages.com

The identified products from the hydrolysis of this compound include:

Thiol or hydroxyl derivatives lookchem.comchemicalbook.com

Dimethyl phosphate lookchem.comchemicalbook.com

O,O-dimethyl phosphorothioate lookchem.comchemicalbook.com

This cleavage mechanism is a critical step in the detoxification and removal of vamidothion residues from the environment. lookchem.comchemicalbook.com

Table 2: Summary of this compound Degradation

Biodegradation in Environmental Compartments

The transformation and breakdown of this compound in the environment are governed by biological processes, primarily driven by microbial activity in soil and water.

This compound is the principal initial transformation product of the organophosphate insecticide vamidothion in soil environments. The parent compound, vamidothion, is known to be non-persistent, with a rapid aerobic soil metabolism half-life (DT50) of approximately 1.0 to 1.5 days at 22°C. agropages.comrsc.org Microbial action is the key driver of this initial transformation.

In laboratory studies using loamy sand and loamy soils under aerobic conditions, vamidothion was observed to metabolize swiftly, with this compound being the major metabolite identified within the first day of incubation. rsc.org Following its formation, this compound is also subject to further microbial degradation. rsc.org While it is noted to be more persistent than the parent vamidothion, it is described as being rapidly degraded in soil following its initial formation. rsc.orgnih.govechemi.com This degradation is part of a broader metabolic pathway where microorganisms utilize the compound, leading to the formation of more polar and typically less toxic substances. rsc.org The process is influenced by various factors including soil type, moisture, temperature, and the composition of the microbial community. mdpi.com

In aquatic systems, this compound is recognized as a major degradation product of vamidothion. researchgate.netijisrt.com Its formation can occur through abiotic processes like photosensitized degradation, where the presence of substances like acetone and exposure to sunlight accelerates the transformation of vamidothion to its sulfoxide. rsc.orgresearchgate.netresearchgate.net

Once formed, this compound is considered very toxic to aquatic life. nih.gov Its subsequent degradation in water involves several pathways. Oxidation is a significant process for organophosphates in aquatic environments, which can be mediated biotically by microorganisms or abiotically. ijisrt.com Hydrolysis is another critical pathway, although specific rates for this compound are not well-documented, the parent compound is known to hydrolyze, with the rate being influenced by pH and temperature. nih.govechemi.com While direct photolysis of the parent compound is not considered a major fate process, the photosensitized formation of the sulfoxide indicates that light plays a role in its environmental dynamics. nih.govresearchgate.net The biodegradation by aquatic microorganisms is a key factor in the ultimate breakdown of the sulfoxide, although its persistence can be significant. ijisrt.com

The biodegradation of this compound is facilitated by specific enzymatic reactions. The initial formation of this compound from its parent compound, vamidothion, is an oxidation step. This thioether oxidation is commonly catalyzed by monooxygenase enzymes, such as cytochrome P450 monooxygenases, within microorganisms. rsc.org

The subsequent breakdown of this compound proceeds primarily through hydrolysis. rsc.org This step involves the enzymatic cleavage of the molecule's phosphorus-sulfur (P-S) and carbon-sulfur (C-S) bonds. agropages.com This hydrolytic action is carried out by hydrolase enzymes produced by various soil and water microorganisms. rsc.org The process results in the formation of intermediate metabolites, which are then subject to further enzymatic action, such as oxidation, leading to the formation of more polar and water-soluble compounds that can be integrated into microbial metabolic cycles. rsc.org

Environmental Persistence and Transformation Products

This compound is generally found to be more persistent in the environment than its parent compound, vamidothion. nih.govechemi.com While specific half-life (DT50) values for this compound in soil and water are not consistently reported in the literature, data for the parent compound provide context for its rapid initial transformation.

In soil, vamidothion has a reported aerobic DT50 of 1.0–1.5 days. agropages.comrsc.org In contrast, this compound, once formed, becomes the primary residue. For instance, in plants, it is reported that after 20 days, all toxic residues are in the form of the sulfoxide. agropages.com This indicates a significantly greater persistence than the parent compound.

Interactive Table: Half-Life (DT50) of Vamidothion in Different Matrices

| Compound | Matrix | Half-Life (DT50) | Conditions | Source(s) |

|---|---|---|---|---|

| Vamidothion | Soil | 1.0-1.5 days | Aerobic, 22°C | agropages.comrsc.org |

| Vamidothion | Soil | 1.8 days (Typical) | Lab, 20°C | herts.ac.uk |

| Vamidothion | Soil | 0.2 days (Field) | Field Conditions | herts.ac.uk |

| Vamidothion | Water | 36.5 days | pH 4.5, 30°C | echemi.com |

| Vamidothion | Water | 25.4 hours | pH 6.9, 70°C | nih.govechemi.com |

| This compound | Soil | More persistent than parent | - | nih.govechemi.com |

The degradation of this compound results in a cascade of secondary metabolites. The primary metabolic pathway of the parent compound, vamidothion, is oxidation to this compound. agropages.com While further oxidation to vamidothion sulfone can occur, this is considered a minor pathway and is observed less readily than with other similar organophosphates. agropages.comrsc.org

The main degradation route for this compound in soil involves hydrolysis, which leads to an un-isolated thiol sulfoxide intermediate. rsc.org This intermediate is then rapidly oxidized to form the principal terminal metabolite, which has been tentatively identified as this compound sulfonic acid. rsc.org

Other metabolites that have been identified during this degradation process include:

Dimethyl phosphate: Formed through the hydrolysis and cleavage of the phosphorus ester bond. inchem.org

Phosphoric acid: A product of further hydrolysis. agropages.cominchem.org

Minor sulfoxide and sulfone derivatives: Including a sulfonic acid, a methyl sulfoxide, a methylated bis-sulfoxide, and a methyl sulfone sulfoxide, which appear as minor products in the soil degradation pathway. rsc.org

Interactive Table: Key Transformation Products of Vamidothion and this compound

| Precursor | Transformation Product | Formation Pathway | Source(s) |

|---|---|---|---|

| Vamidothion | This compound | Oxidation | agropages.comrsc.org |

| Vamidothion | Vamidothion sulfone | Oxidation (minor pathway) | agropages.comrsc.org |

| This compound | Thiol sulfoxide intermediate | Hydrolysis | rsc.org |

| Thiol sulfoxide intermediate | This compound sulfonic acid | Oxidation | rsc.org |

| Vamidothion / this compound | Dimethyl phosphate | Hydrolysis | inchem.org |

Acute Toxicity Studies of this compound

Acute toxicity studies are fundamental in determining the immediate adverse effects of a substance following a single or short-term exposure.

In Vivo Acute Toxicity across Different Species

The acute toxicity of this compound has been evaluated across several species, primarily through oral administration. The median lethal dose (LD50), which is the dose required to kill half the members of a tested population, is a standard measure of acute toxicity.

Studies have shown variance in LD50 values depending on the species. For instance, the oral LD50 for mice has been reported to be 80 mg/kg. inchem.org In female rats, the oral LD50 was found to be 160 mg/kg, and for guinea pigs, it was 205 mg/kg. inchem.org Additionally, a subcutaneous LD50 of 60 mg/kg was determined for female chickens. inchem.org These findings indicate a species-dependent sensitivity to the acute toxic effects of this compound.

| Species | Sex | Route of Administration | LD50 (mg/kg) |

|---|---|---|---|

| Mouse | Not Specified | Oral | 80 |

| Rat | Female | Oral | 160 |

| Guinea-pig | Not Specified | Oral | 205 |

| Chicken | Female | Subcutaneous | 60 |

Sub-chronic and Chronic Toxicity Investigations

Investigations into the sub-chronic and chronic toxicity of this compound provide insight into the effects of repeated or long-term exposure.

Cholinesterase Depression Studies

A key toxicological endpoint for organophosphate compounds like vamidothion and its sulfoxide metabolite is the inhibition of cholinesterase, an essential enzyme for the proper functioning of the nervous system. nih.govechemi.com

In a short-term study, groups of male and female rats were fed diets containing various concentrations of this compound for three months. inchem.org The study observed depression of cholinesterase activity, with the degree of inhibition corresponding to the concentration of this compound in the diet. inchem.org A two-year feeding study conducted with the sulfoxide also established a no-effect level based on cholinesterase depression. who.int These studies highlight the cumulative potential of this compound to inhibit cholinesterase activity over time.

Neurotoxicity Evaluations

Vamidothion and its metabolites are recognized as neurotoxicants due to their inhibitory effect on acetylcholinesterase. herts.ac.uknih.gov A specific neurotoxicity test was conducted on this compound. The results of this study indicated that this compound did not produce signs of paralysis, unlike the positive control substance used in the experiment. inchem.org

Ecotoxicological Impact on Non-target Organisms

The impact of pesticides on non-target organisms is a significant environmental concern. Ecotoxicological studies assess the effects of chemical substances on various components of the ecosystem.

Aquatic Ecotoxicity (e.g., invertebrates, fish, microorganisms)

The potential for this compound to cause harm to aquatic life has been investigated. Vamidothion, the parent compound, is known to be very toxic to aquatic life. nih.govnih.gov While specific comprehensive data on the aquatic toxicity of this compound is limited in the provided search results, the ecotoxicity of the parent compound, vamidothion, offers some insight.

For temperate freshwater fish, such as Cyprinus carpio, the 96-hour lethal concentration 50 (LC50) for vamidothion was determined to be greater than 40.0 mg/L, indicating moderate toxicity. herts.ac.uk For tropical freshwater fish like Danio rerio, the 96-hour LC50 was found to be greater than 590 mg/L, suggesting low toxicity. herts.ac.uk In the case of temperate freshwater aquatic invertebrates, the 48-hour median effective concentration (EC50) for vamidothion was reported to be greater than 0.19 mg/L. herts.ac.uk It is important to note that the metabolite, this compound, is considered to have similar activity to vamidothion but with greater persistence, which could imply a prolonged potential for ecotoxicological effects. nih.gov

| Organism Type | Species | Test Duration | Endpoint | Value (mg/L) | Interpretation |

|---|---|---|---|---|---|

| Temperate Freshwater Fish | Cyprinus carpio (Common Carp) | 96 hours | LC50 | > 40.0 | Moderate |

| Tropical Freshwater Fish | Danio rerio (Zebra Fish) | 96 hours | LC50 | > 590 | Low |

| Temperate Freshwater Aquatic Invertebrate | Not Specified | 48 hours | EC50 | > 0.19 | Not Specified |

Terrestrial Ecotoxicity (e.g., soil organisms, beneficial insects)

The assessment of terrestrial ecotoxicity for this compound, a primary metabolite of the organophosphate insecticide vamidothion, involves evaluating its impact on non-target organisms crucial to soil health and ecosystem balance.

Effects on Soil Organisms

Effects on Beneficial Insects

While direct toxicity data for this compound on beneficial insects is limited, the high toxicity of the parent compound, vamidothion, serves as a strong indicator of risk. Organophosphates as a class are generally recognized as being highly toxic to many beneficial insects. wur.nl Vamidothion, in particular, has been demonstrated to be toxic to a range of non-target arthropods. Research has shown it is highly toxic to the parasitic wasp Aphelinus mali, a biocontrol agent for the woolly apple aphid. researchgate.net It is also classified as highly toxic to the predatory mite Typhlodromus pyri and has a high acute contact toxicity rating for bees. herts.ac.ukopenagrar.de

Since vamidothion is metabolized in plants into its sulfoxide, which exhibits similar activity and greater persistence, the risk to beneficial insects that come into contact with treated plants or their excretions (like honeydew) is considerable. wur.nlechemi.comnih.gov

Interactive Data Table: Ecotoxicity of Parent Compound Vamidothion to Beneficial Insects

| Species | Common Name | Type of Organism | Toxicity Finding | Source(s) |

| Apis mellifera | Honeybee | Pollinator | High acute contact toxicity | herts.ac.uk |

| Aphelinus mali | Parasitic Wasp | Parasitoid | Highly toxic (LC90 ≈ 12 ppm) | researchgate.net |

| Typhlodromus pyri | Predatory Mite | Predator | Highly toxic (IOBC Category 4) | openagrar.de |

Risk Assessment Methodologies in Environmental Contexts

The environmental risk assessment (ERA) for pesticides like this compound is a structured, multi-step process designed to evaluate the potential for adverse effects on non-target organisms and ecosystems. srce.hr The methodology follows a tiered approach, moving from conservative laboratory-based estimates to more complex field studies if an initial risk is identified. The core framework involves four key stages:

Hazard Identification : This step involves identifying the intrinsic harmful properties of the substance. For this compound, this includes its primary mode of action as an acetylcholinesterase inhibitor and its potential toxicity to non-target species. ontosight.ai Its classification under the Globally Harmonized System (GHS) as "Toxic if swallowed" and "Very toxic to aquatic life" is part of this characterization. nih.govwho.int

Hazard Characterisation (Dose-Response Assessment) : This stage quantifies the relationship between the dose of the chemical and the incidence of adverse effects in a population. Standard laboratory tests on representative terrestrial organisms (e.g., earthworms, predatory mites, bees) are conducted to determine toxicity endpoints. researchgate.net Key endpoints include the LC50 (the concentration lethal to 50% of the test population), the EC50 (the concentration causing a specific effect in 50% of the population), and the NOEC (the highest concentration at which no statistically significant adverse effect is observed). srce.hr

Exposure Assessment : This step estimates or measures the concentration of the chemical that non-target organisms are likely to be exposed to in the environment. It involves creating a Predicted Environmental Concentration (PEC) for relevant compartments, such as soil, based on the pesticide's application rates, fate, and persistence. srce.hr The fact that this compound is more persistent than its parent compound is a critical factor in this assessment. echemi.comnih.gov

Risk Characterisation : In the final step, the toxicity data and exposure estimates are integrated to characterize the likelihood and magnitude of adverse effects. This is often done by calculating a risk quotient (RQ) or a Toxicity-Exposure Ratio (TER). srce.hr The TER is calculated by dividing a toxicity endpoint (e.g., LC50 or NOEC) by the PEC. srce.hr

TER = Toxicity Endpoint (LC50 or NOEC) / Predicted Environmental Concentration (PEC)

If the resulting TER value falls below a pre-defined trigger value (e.g., a TER < 10 for acute risk to arthropods), it indicates that a risk cannot be excluded, potentially prompting the need for higher-tier, more realistic assessments like semi-field or full-field studies. openagrar.de

Comparative Toxicity of this compound with Parent Vamidothion and Other Organophosphates

Vamidothion is an organothiophosphate insecticide that functions by inhibiting the acetylcholinesterase (AChE) enzyme, leading to the disruption of the nervous system in target pests. herts.ac.uknih.gov In both plants and animals, the parent vamidothion is metabolized through oxidation to this compound and subsequently to vamidothion sulfone. echemi.comijisrt.com

Crucially, this metabolic conversion does not represent a detoxification pathway. Research indicates that this compound possesses a similar level of biological activity to the parent compound but exhibits greater persistence in the environment. echemi.comnih.gov This combination of similar toxicity and increased persistence means the sulfoxide metabolite can pose a prolonged risk to non-target organisms.

Acute toxicity studies directly comparing the parent compound and its metabolites have confirmed their high toxicity. The oral LD50 values in rodents show that both vamidothion and its sulfoxide are highly toxic, with the sulfone metabolite being even more so.

Interactive Data Table: Comparative Acute Oral Toxicity of Vamidothion and its Metabolites

| Compound | Test Animal | Acute Oral LD50 (mg/kg) | Source(s) |

| Vamidothion | Mouse | 64 | inchem.org |

| Rat | 100-105 | inchem.org | |

| This compound | Mouse | 67 | inchem.org |

| Rat | 110 | inchem.org | |

| Vamidothion sulfone | Mouse | 34 | inchem.org |

| Rat | 55 | inchem.org |

When compared to other organophosphates, vamidothion and its sulfoxide are significantly more toxic than a compound like malathion, which has an acute oral LD50 in rats of approximately 1,200 mg/kg or higher. okstate.edu This places this compound in a higher toxicity class among organophosphate insecticides. The GHS classification for this compound is "Acute Toxicity 3 (Oral)," underscoring its high toxicity potential. nih.gov

Biochemical Mode of Action: Acetylcholinesterase Inhibition

The principal biochemical mechanism of this compound is the inhibition of the enzyme acetylcholinesterase (AChE). nih.govherts.ac.uk AChE is a critical enzyme in the cholinergic nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132). inchem.orgnih.gov By inhibiting AChE, this compound leads to an accumulation of acetylcholine at the synaptic cleft, resulting in overstimulation of cholinergic receptors and subsequent disruption of nerve impulse transmission. echemi.comnih.gov This overstimulation can lead to a range of effects, from muscle twitching to paralysis and, in severe cases, respiratory failure and death. echemi.comnih.gov

Organophosphorus compounds like vamidothion and its sulfoxide metabolite are known to phosphorylate the serine hydroxyl group at the active site of AChE, forming a stable, covalent bond. inchem.org This phosphorylation effectively inactivates the enzyme. The inhibition by many organophosphates is considered quasi-irreversible because the phosphorylated enzyme hydrolyzes very slowly. inchem.org While specific data on the reversibility of AChE inhibition by this compound is not extensively detailed in the provided search results, organophosphate-induced inhibition can sometimes be reversed by nucleophilic agents like pralidoxime, especially before a process known as "aging" occurs, where the phosphorylated enzyme undergoes a conformational change that renders it permanently resistant to reactivation. nih.gov

The inhibition of acetylcholinesterase by this compound has profound effects on the cholinergic nervous system, which is integral to numerous physiological functions. nih.gov The resulting accumulation of acetylcholine leads to the continuous stimulation of both muscarinic and nicotinic receptors. nih.govnih.gov

Key Interactions with the Cholinergic System:

| Receptor Type | Location | Effects of Overstimulation |

| Muscarinic Receptors | Smooth muscles, cardiac muscle, glands, central nervous system | Increased secretions (salivation, lacrimation), bronchospasm, bradycardia, hypotension, and central nervous system effects like confusion and drowsiness. nih.gov |

| Nicotinic Receptors | Neuromuscular junctions, autonomic ganglia, central nervous system | Muscle fasciculations, cramping, weakness, and eventually flaccid paralysis due to depolarization blockade. nih.gov In the central nervous system, it can lead to seizures and respiratory depression. nih.gov |

Cellular and Molecular Responses to this compound Exposure

Exposure to this compound triggers a cascade of cellular and molecular events, primarily stemming from acetylcholinesterase inhibition. The overstimulation of cholinergic receptors can lead to excitotoxicity, a process where excessive stimulation by a neurotransmitter leads to neuronal damage and death. This can be a consequence of ionic imbalances, particularly an influx of calcium ions, which can activate various downstream pathways leading to apoptosis or necrosis.

Furthermore, some organosulfur compounds have been shown to induce cellular responses through pathways other than just AChE inhibition. For example, certain organosulfur compounds can interact with and modify redox-sensitive proteins, such as Keap1, leading to the activation of the Nrf2 antioxidant response pathway. mdpi.com However, specific research detailing these alternative molecular responses for this compound is not available in the provided search results.

Role of this compound as an Active Metabolite

Vamidothion itself is an organothiophosphate, and its transformation into this compound is a critical step in its bioactivation. nih.govechemi.com This metabolic conversion, which involves the oxidation of the thioether sulfur, is often mediated by cytochrome P450 monooxygenases in both plants and animals. nih.gov The resulting sulfoxide is frequently more potent as an acetylcholinesterase inhibitor than the parent compound. nih.gov This increased activity is a common feature among thioether-containing organophosphate insecticides. rsc.org this compound is also noted for its greater persistence in plants compared to the parent vamidothion. nih.govechemi.com

Metabolic Transformation of Vamidothion:

| Parent Compound | Active Metabolite | Key Transformation |

| Vamidothion | This compound | Oxidation of the thioether group |

Comparative Biochemical Activity with other Organosulfur Compounds

This compound belongs to the broad class of organosulfur compounds, which exhibit a wide range of biological activities. mdpi.comnih.gov Within the subgroup of organophosphate insecticides, compounds containing a thioether linkage, like demeton-S-methyl and phorate, also undergo oxidation to their respective sulfoxides and sulfones. rsc.org These oxidized metabolites are generally more polar and more potent insecticides than the parent compounds. rsc.org

In a broader context, other organosulfur compounds, such as those found in garlic and onions (e.g., alliin, a sulfoxide), have well-documented biological effects, including antioxidant and anti-inflammatory properties. mdpi.comnih.gov These effects are often mediated through different mechanisms than the acetylcholinesterase inhibition characteristic of this compound. For instance, some naturally occurring sulfoxides can activate the Nrf2 antioxidant pathway. mdpi.com The defining feature of this compound's biochemical activity, however, remains its potent inhibition of acetylcholinesterase, a characteristic shared with many other synthetic organophosphate pesticides. nih.govherts.ac.uk

Extraction and Sample Preparation Techniques for this compound

Effective sample preparation is a critical first step to isolate this compound from complex sample matrices and minimize interferences prior to instrumental analysis.

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach has become a widely adopted and standard method for the extraction of pesticide residues, including this compound, from food matrices with high water content, such as fruits and vegetables. researchgate.netinterchim.frobrnutafaza.hr This methodology streamlines the extraction process, combining several steps to enhance laboratory throughput and analytical sensitivity. interchim.fr The general procedure involves an initial extraction step where the homogenized sample is mixed with an organic solvent, typically acetonitrile (B52724), followed by the addition of salts (e.g., magnesium sulfate, sodium chloride, sodium acetate) to induce liquid-liquid partitioning and drive the analytes into the organic layer. interchim.frlcms.czthermofisher.com

The QuEChERS method has demonstrated high recoveries, often between 90% and 110%, for a wide range of pesticides, including this compound. obrnutafaza.hrxn--untersuchungsmter-bw-nzb.de It has been successfully validated for the analysis of hundreds of pesticides in diverse matrices like fruits, vegetables, and black pepper. researchgate.netlcms.cz For instance, a modified QuEChERS method using acetonitrile extraction with buffering salts has been effectively used to extract this compound from cucumber samples. shimadzu.com Similarly, a protocol for black pepper analysis involved extraction with acidified acetonitrile followed by the addition of QuEChERS EN extraction salts. lcms.cz

Following the initial QuEChERS extraction, a clean-up step is often necessary to remove co-extracted matrix components like pigments, sugars, organic acids, and lipids, which can interfere with subsequent analysis. interchim.fr

Dispersive Solid-Phase Extraction (dSPE) A common clean-up technique integrated into the QuEChERS workflow is dispersive solid-phase extraction (dSPE). researchgate.net In this step, an aliquot of the supernatant from the initial extraction is mixed with a combination of sorbents in a separate centrifuge tube. researchgate.netlcms.cz The mixture is shaken and centrifuged, after which the cleaned extract is collected for analysis. researchgate.net

Commonly used sorbents include:

Primary Secondary Amine (PSA): Effectively removes organic acids, fatty acids, and some sugars. researchgate.netlcms.cz

Graphitized Carbon Black (GCB): Used to remove pigments like chlorophyll (B73375) and sterols, although it can sometimes retain planar pesticides. interchim.frlcms.cz

C18: Removes non-polar interferences such as lipids. lcms.cz

Anhydrous Magnesium Sulfate (MgSO₄): Helps to remove residual water from the extract. researchgate.netshimadzu.com

For the analysis of this compound in fruits and vegetables, a dSPE cleanup using 300 mg of PSA sorbent with 1.8 g of anhydrous MgSO₄ has been documented. researchgate.net In more complex matrices like black pepper, a dSPE mixture containing MgSO₄, PSA, C18, and GCB has been utilized. lcms.cz

Captiva EMR–GPD Cartridge For particularly challenging and complex dry matrices, such as spices, advanced clean-up technologies like the Agilent Captiva Enhanced Matrix Removal–General Pigment Dry (EMR–GPD) cartridge offer a streamlined alternative to dSPE. lcms.czbiospechrom.com This passthrough cleanup method is designed for the selective removal of matrix interferences. biospechrom.comelementlabsolutions.com The Captiva EMR–GPD cartridge contains a blend of sorbents, including the proprietary Carbon S and Captiva EMR–Lipid, which effectively remove pigments and lipids while allowing the target analytes to pass through. labrulez.comgcms.cz This approach has been successfully applied in the analysis of over 300 pesticides in cinnamon and in a workflow for screening and quantifying pesticides, including this compound, in black pepper. lcms.czlabrulez.com The passthrough methodology simplifies the workflow by eliminating steps like vortexing and centrifugation that are required in dSPE. biospechrom.com

Chromatographic Separation Techniques

Chromatography is the cornerstone of pesticide residue analysis, enabling the separation of target analytes from each other and from remaining matrix components before detection.

While Gas Chromatography (GC) is a powerful technique for analyzing a wide range of pesticides, its application to sulfoxide compounds like this compound can be challenging. researchgate.net Sulfoxides are often prone to thermal decomposition at the elevated temperatures used in GC injectors and columns. researchgate.net For this reason, Liquid Chromatography is generally the preferred technique for the analysis of this compound. researchgate.neteurl-pesticides.eueurl-pesticides.eu While the parent compound, vamidothion, can be determined by Gas-Liquid Chromatography (GLC), multi-residue methods that include this compound typically assign it to the LC-MS/MS portion of the analysis. shimadzu.comeurl-pesticides.eueurl-pesticides.eunih.gov

Liquid Chromatography (LC), particularly when coupled with tandem mass spectrometry, is the predominant technique for the analysis of this compound. researchgate.net The development of Ultra-High-Performance Liquid Chromatography (UPLC) has further improved LC analysis by using columns with smaller particles (<2 µm), which enhances resolution, sensitivity, and speed of analysis. diva-portal.org

LC methods for this compound have been validated for various food matrices, including fruits, vegetables, and black pepper. lcms.czeurl-pesticides.eueurl-pesticides.eu These methods typically employ reversed-phase columns, such as C18, and gradient elution with mobile phases consisting of buffered aqueous solutions and organic solvents like methanol or acetonitrile. diva-portal.orgnih.gov For example, one UPLC method utilized a Waters HSS T3 column with a mobile phase of 10 mM ammonium (B1175870) formate (B1220265) in water and methanol. eurl-pesticides.eu Another study on black pepper used an Agilent 1290 Infinity II LC system. lcms.cz The analysis of this compound has been reported as part of large multi-residue methods, demonstrating its compatibility with broad-scope screening. researchgate.netdiva-portal.org

Interactive Data Table: Examples of LC Methods for this compound Analysis

| Parameter | Study 1: Fruits & Vegetables eurl-pesticides.eu | Study 2: Pesticide Screening diva-portal.org | Study 3: Honey (Vamidothion) nih.gov |

| System | UPLC-MS/MS | UPLC-MS/MS | LC-MS/MS |

| Column | Waters HSS T3, 150x2.1mm, 1.7µm | Not Specified | Zorbax SB-C18, 4.6x150mm, 1.8µm |

| Mobile Phase A | 10 mM Ammonium Formate (aq) | 50% MeOH, 0.1% Formic Acid | Water + 5mM Ammonium Formate + 0.01% Formic Acid |

| Mobile Phase B | Methanol | Not Specified | Methanol + 5mM Ammonium Formate + 0.01% Formic Acid |

| Flow Rate | Not Specified | Not Specified | 0.6 mL/min |

| Column Temp. | 45 °C | Not Specified | 40 °C |

| Analyte RT | Not Specified | 3.77 min | 6.39 min (Vamidothion) |

Spectrometric Detection and Quantification Methods

Following chromatographic separation, sensitive and selective detection is required for the accurate quantification of this compound residues.

Tandem mass spectrometry (MS/MS), particularly using triple quadrupole (QqQ) instruments, is the gold standard for the detection and quantification of pesticide residues. researchgate.netshimadzu.com This technique offers exceptional sensitivity and selectivity by monitoring specific precursor-to-product ion transitions in a process known as Multiple Reaction Monitoring (MRM). shimadzu.com The analysis is typically performed using an electrospray ionization (ESI) source in positive ion mode. researchgate.netnih.gov

High-resolution mass spectrometry (HRMS), such as Quadrupole Time-of-Flight (Q-TOF) MS, is also increasingly used. lcms.cz HRMS provides high mass accuracy and resolution, enabling confident identification and the ability to perform retrospective analysis for compounds not initially targeted. lcms.cz For instance, a method for analyzing pesticides in black pepper used an Agilent 6546 LC/Q-TOF, which provided excellent reproducibility and mass accuracy for this compound. lcms.cz

The validation of these methods typically demonstrates excellent performance characteristics. For example, a method for fruits and vegetables reported a limit of quantification (LOQ) of 0.01 mg/kg for this compound. eurl-pesticides.eueurl-pesticides.eu Another study on black pepper using LC/Q-TOF MS showed good recovery and precision for this compound at various spike levels. lcms.cz

Interactive Data Table: Mass Spectrometric Parameters for this compound

| Parameter | Study 1: Fruits & Vegetables researchgate.net | Study 2: Pesticide Screening diva-portal.org | Study 3: Honey (Vamidothion) nih.gov |

| Instrument | Triple Quadrupole MS | Tandem MS | Triple Quadrupole MS |

| Ionization | Electrospray (ESI) | Not Specified | Electrospray (ESI+) |

| Analyte | This compound | This compound | Vamidothion |

| Precursor Ion (m/z) | 304 | 303.9 | 288.0 |

| Product Ion 1 (m/z) | 201 | 124.8 | 146.1 (Quantification) |

| Product Ion 2 (m/z) | Not Specified | Not Specified | 58.0 (Confirmation) |

Method Validation and Performance Criteria

To ensure the reliability and accuracy of analytical results, methods for the determination of this compound are rigorously validated according to international guidelines, such as those provided by SANTE (Directorate-General for Health and Food Safety). shimadzu.comlcms.cz

Linearity: Analytical methods must demonstrate a linear response over a defined concentration range. For LC-MS/MS and LC-QTOF MS methods, calibration curves are typically generated using matrix-matched standards to compensate for matrix effects. shimadzu.comhpst.cz Correlation coefficients (R²) greater than 0.99 are generally required to demonstrate good linearity. lcms.czhpst.cz For example, a method for analyzing 96 pesticides in fruit using LC-QTOF MS showed good linearity (R²>0.99) in the concentration range of 1.0 to 100 µg/L. hpst.cz Another study on 504 pesticides in crops using UHPLC-QTOF also reported excellent linearity (r² ≥ 0.980) for most compounds. researchgate.net

Accuracy: Accuracy is typically assessed through recovery experiments, where samples are spiked with known concentrations of the analyte. The percentage of the analyte recovered is then calculated. For pesticide residue analysis, mean recoveries are generally expected to be within the 70-120% range. shimadzu.comnih.gov In a study validating a method for 513 pesticides in cucumber, the mean recoveries for most compounds fell within this range. shimadzu.com Similarly, a multi-residue method for fruits and vegetables reported recoveries in the range of 70-110%. tripod.com

Precision: Precision refers to the closeness of repeated measurements and is usually expressed as the relative standard deviation (RSD). For repeatability (intra-day precision) and reproducibility (inter-day precision), RSD values should typically be below 20%. shimadzu.comnih.gov Validation studies for multi-residue methods that include this compound consistently demonstrate acceptable precision in various matrices. shimadzu.comeurl-pesticides.eu

The following table provides an example of recovery and precision data for vamidothion from a multi-residue analysis in various crops.

| Crop | Spiking Level (mg/kg) | Mean Recovery (%) | RSD (%) | Reference |

| Potato | 0.01 | 99.8 | 4.0 | researchgate.net |

| Potato | 0.1 | 90.9 | 1.3 | researchgate.net |

| Cabbage | 0.01 | 101.5 | 3.2 | researchgate.net |

| Cabbage | 0.1 | 99.7 | 9.6 | researchgate.net |

| Mandarin | 0.01 | 93.0 | 2.3 | researchgate.net |

| Mandarin | 0.1 | 90.8 | 5.4 | researchgate.net |

| Brown Rice | 0.01 | 102.1 | 3.3 | researchgate.net |

| Brown Rice | 0.1 | 89.3 | 5.9 | researchgate.net |

Limit of Quantification (LOQ): The LOQ is the lowest concentration of an analyte that can be reliably quantified with acceptable accuracy and precision. For this compound, LOQs are often set at or below the maximum residue levels (MRLs) established by regulatory bodies. In many validated methods, the LOQ for this compound is 0.01 mg/kg. eurl-pesticides.euscribd.comnature4science.com A study on 504 pesticides in various crops reported LOQs for over 80% of the analytes, including vamidothion, at ≤2.5 μg/kg. mdpi.com

Limit of Detection (LOD): The LOD is the lowest concentration of an analyte that can be reliably detected, but not necessarily quantified. Modern analytical instruments provide very low LODs for this compound, often in the low µg/kg range. lcms.cz

The table below summarizes typical LOQ values for this compound from various analytical methods.

| Method | Matrix | LOQ (mg/kg) | Reference |

| LC-MS/MS | Fruits and Vegetables | 0.01 | eurl-pesticides.eu |

| LC-MS/MS | Baby Food | 0.01 | scribd.com |

| LC-MS/MS | Nectarine and Tomato | 0.01 (as Vamidothion sulfone) | tripod.com |

| UHPLC-QTOF | Various Crops | 0.0025 | mdpi.com |

Matrix effects are a significant challenge in the analysis of pesticide residues, especially when using LC-MS techniques with electrospray ionization (ESI). nih.govinspecto.hr Co-extracted compounds from the sample matrix can either suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. nih.govresearchgate.net

Assessment of Matrix Effects: The extent of matrix effects is typically evaluated by comparing the response of an analyte in a pure solvent standard to its response in a matrix-matched standard. nih.gov Studies have shown that matrix effects can be significant and vary depending on the analyte and the complexity of the matrix. inspecto.hrdtu.dk For example, in the analysis of pesticides in pig muscle, some analytes showed negligible matrix effects, while others exhibited strong enhancement or suppression. dtu.dk

Compensation Strategies: To mitigate the impact of matrix effects, several strategies are employed:

Matrix-Matched Calibration: This is the most common approach, where calibration standards are prepared in a blank matrix extract that is similar to the samples being analyzed. shimadzu.cominspecto.hr This helps to ensure that the standards and samples experience similar matrix effects.

Isotope-Labeled Internal Standards: The use of stable isotope-labeled internal standards is a highly effective way to compensate for matrix effects, as the internal standard behaves similarly to the analyte during extraction, chromatography, and ionization.

Sample Dilution: Diluting the sample extract can reduce the concentration of matrix components, thereby minimizing their effect on ionization. tripod.com

Advanced Sample Cleanup: Employing more rigorous sample cleanup techniques, such as dispersive solid-phase extraction (d-SPE) with various sorbents (e.g., PSA, C18, GCB), can help to remove interfering matrix components before analysis. shimadzu.comnih.gov

Insecticide Resistance Dynamics

Mechanisms of Resistance to Vamidothion (B1683475) Sulfoxide (B87167) and Related Organophosphates

Insects have evolved two primary mechanisms to counteract the toxic effects of organophosphate insecticides: metabolic resistance, which involves the detoxification of the insecticide before it can reach its target site, and target-site resistance, which involves alterations to the target protein that reduce its sensitivity to the inhibitor.

Metabolic resistance is a common defense mechanism where insects utilize enhanced enzymatic activity to break down or sequester insecticides. nih.govnih.gov Three major enzyme families are typically implicated in the detoxification of organophosphates.

Cytochrome P450 Monooxygenases (P450s): This large and diverse group of enzymes plays a critical role in the oxidative metabolism of a wide array of foreign compounds, including insecticides. nih.gov Overexpression or increased activity of specific P450s can lead to the rapid detoxification of organophosphates, preventing them from reaching the nervous system. nih.gov P450s catalyze hydroxylation and oxidation reactions, converting the toxic insecticide into more water-soluble and less toxic metabolites that can be more easily excreted. nih.gov

Esterases (ESTs): Carboxylesterases are particularly important in conferring resistance to organophosphates. These enzymes can detoxify organophosphates through two main pathways: hydrolysis of ester bonds, which breaks down the insecticide molecule, or sequestration, where the enzyme binds to the insecticide, preventing it from interacting with its acetylcholinesterase target. Elevated esterase activity is a frequently observed resistance mechanism in many pest species.

Glutathione (B108866) S-transferases (GSTs): GSTs are a family of multifunctional enzymes that catalyze the conjugation of glutathione to a variety of electrophilic compounds, a key step in the detoxification of many xenobiotics. researchgate.netmdpi.com In the context of organophosphate resistance, GSTs can directly metabolize the insecticide or detoxify the secondary products of oxidative stress caused by insecticide exposure. researchgate.netmdpi.com Increased GST activity has been linked to resistance in numerous insect species. researchgate.netmdpi.com

| Enzyme Family | Detoxification Mechanism | Significance in Organophosphate Resistance |

|---|---|---|

| Cytochrome P450 Monooxygenases (P450s) | Oxidative metabolism of insecticides. nih.gov | Overexpression leads to rapid breakdown of the toxicant. nih.gov |

| Esterases (ESTs) | Hydrolysis and sequestration of the insecticide. | A primary mechanism for organophosphate detoxification. |

| Glutathione S-transferases (GSTs) | Conjugation of glutathione to the insecticide, facilitating excretion. researchgate.netmdpi.com | Contributes to the detoxification of both the primary insecticide and secondary harmful metabolites. researchgate.net |

Vamidothion sulfoxide, like other organophosphates, functions by inhibiting the enzyme acetylcholinesterase (AChE) in the nervous system. nih.govnih.gov Target-site resistance occurs when mutations in the gene encoding AChE (the Ace gene) lead to an altered enzyme that is less sensitive to inhibition by the insecticide. nih.govnih.gov

Several specific amino acid substitutions in AChE have been identified in resistant insect populations. nih.govmdpi.com These mutations are often located within or near the active site of the enzyme, sterically hindering the binding of the bulky organophosphate molecule while still allowing the smaller, natural substrate, acetylcholine (B1216132), to be processed, albeit sometimes at a reduced efficiency. nih.govnih.gov The presence of these mutations means that even if the insecticide reaches its target, it is unable to effectively inhibit the enzyme, rendering the insect resistant to its toxic effects. nih.gov

| Mutation | Amino Acid Substitution | Effect on Acetylcholinesterase (AChE) | Impact on Insecticide Efficacy |

|---|---|---|---|

| A201S | Alanine to Serine | Can enhance enzyme catalytic efficiency. nih.gov | Confers resistance to organophosphates and carbamates. nih.govmdpi.com |

| G227A | Glycine to Alanine | Alters the active site, reducing insecticide binding. nih.gov | Associated with resistance to organophosphates. nih.govmdpi.com |

| F290V | Phenylalanine to Valine | Increases the likelihood of acetylcholine entering the active center under insecticide inhibition. nih.gov | Effectively contributes to organophosphate resistance with low fitness cost. nih.govmdpi.com |

Cross-Resistance Patterns with other Pesticides

The development of resistance to one insecticide can sometimes confer resistance to other, chemically related insecticides, a phenomenon known as cross-resistance. In the case of this compound, insects that have developed resistance through either metabolic or target-site mechanisms are often also resistant to other organophosphates.

Furthermore, cross-resistance can extend to other classes of insecticides. For instance, enhanced activity of detoxification enzymes like P450s can sometimes metabolize a broad range of substrates, potentially leading to resistance against pyrethroids or other insecticide groups. lstmed.ac.uk However, the lack of cross-resistance between newer insecticide classes and older ones like organophosphates is a key consideration in resistance management; for example, sulfoxaflor (B1682526) has been shown to be largely unaffected by neonicotinoid resistance mechanisms. nih.gov Understanding these patterns is critical for designing effective insecticide rotation programs. nih.gov

Strategies for Resistance Management and Monitoring

To combat the development and spread of insecticide resistance, integrated resistance management (IRM) strategies are essential. researchgate.netnih.gov These strategies aim to minimize the selection pressure for resistance and preserve the efficacy of available insecticides.

Key components of an IRM program include:

Monitoring: Regular monitoring of pest populations to detect resistance at an early stage is crucial. nih.gov This can involve bioassays to determine the susceptibility of pests to different insecticides, as well as molecular diagnostics to identify known resistance-conferring mutations. mdpi.comnih.gov

Rotation of Insecticides: The cornerstone of resistance management is the rotation of insecticides with different modes of action (MoA). croplife.org.auksu.edu This prevents the continuous selection for a single resistance mechanism. By alternating between different chemical classes, the selection pressure is varied, making it more difficult for pest populations to develop resistance.

Use of Mixtures: In some cases, using mixtures of insecticides with different MoAs can be an effective strategy, provided there is no cross-resistance between the components.

By implementing these strategies, it is possible to slow the evolution of resistance and extend the useful lifespan of important insecticides like this compound.

Advanced Research Perspectives

Enantioselective Analysis and Chiral Stability of Vamidothion (B1683475) Sulfoxide (B87167)

The presence of a chiral sulfur atom in vamidothion sulfoxide results in two enantiomers, which may exhibit different biological activities and environmental fates. The study of these stereoisomers is critical for a comprehensive risk assessment.

The differential effects of stereoisomers of chiral pesticides are a growing area of concern in environmental toxicology. While specific studies on this compound enantiomers are limited, research on analogous chiral organophosphorus compounds provides valuable insights. For instance, studies on other chiral pesticides have demonstrated that enantiomers can differ significantly in their toxicity to target and non-target organisms, as well as in their rates of degradation in the environment. This enantioselectivity is attributed to the specific interactions of the enantiomers with biological macromolecules such as enzymes and receptors, which are themselves chiral.

The environmental fate of this compound can also be influenced by its chirality. Microbial degradation in soil and water can be stereoselective, leading to an enrichment of the more persistent enantiomer in the environment. This has significant implications for long-term environmental contamination and potential ecosystem impacts.

| Parameter | Implication of Chirality |

| Toxicity | One enantiomer may be significantly more toxic than the other to target pests and non-target organisms, including humans. |

| Bioaccumulation | Differences in metabolism and excretion can lead to the preferential accumulation of one enantiomer in organisms. |

| Degradation | Microbial communities in soil and water may degrade one enantiomer faster than the other, leading to a shift in the enantiomeric ratio over time. |

| Persistence | The more slowly degraded enantiomer will persist longer in the environment, posing a prolonged risk. |

Computational Chemistry and Modeling of this compound Interactions

Computational chemistry and molecular modeling are powerful tools for investigating the interactions of this compound at the molecular level. These methods can provide insights into its mechanism of action and help predict its environmental behavior and toxicity.

The primary target of organophosphorus insecticides, including vamidothion and its sulfoxide metabolite, is the enzyme acetylcholinesterase (AChE). Molecular docking and molecular dynamics (MD) simulations can be employed to model the binding of the individual enantiomers of this compound to the active site of AChE.

These simulations can help to:

Predict the binding affinity of each enantiomer to AChE.

Identify the key amino acid residues involved in the binding interaction.

Understand the structural basis for any observed enantioselectivity in AChE inhibition.

Such studies are crucial for explaining differences in toxicity between the enantiomers and for the rational design of more selective and less harmful pesticides.

Quantitative Structure-Activity Relationship (QSAR) models and other computational tools can be used to predict the environmental fate and toxicity of this compound. These models use the chemical structure of a compound to estimate its physicochemical properties and biological activities.

For this compound, these models could predict:

Soil sorption coefficients (Koc), which indicate the likelihood of leaching into groundwater.

Henry's law constant, which relates to its volatility from water.

Rates of abiotic degradation processes such as hydrolysis and photolysis.

Toxicity to various aquatic and terrestrial organisms.

These predictive models are valuable for conducting preliminary risk assessments, especially when experimental data is scarce.

Biomarker Discovery and Biomonitoring Applications

Biomonitoring is essential for assessing human exposure to pesticides. The development of sensitive and specific biomarkers for this compound exposure is a key research priority. Biomarkers of exposure are measurable substances in the body that indicate that an exposure has occurred.

Potential biomarkers for this compound exposure could include:

The parent compound or its specific metabolites in urine or blood.

Adducts of this compound with proteins or DNA.

Inhibition of cholinesterase activity in red blood cells or plasma.

Research in this area focuses on developing analytical methods for the detection of these biomarkers at low levels and on establishing the relationship between biomarker levels and the extent of exposure and potential health effects.

| Biomarker Type | Matrix | Application |

| Parent Compound/Metabolites | Urine, Blood | To confirm recent exposure and quantify the internal dose. |

| Protein/DNA Adducts | Blood | To assess cumulative exposure over a longer period. |

| Enzyme Inhibition | Blood | To measure the biological effect of exposure to cholinesterase-inhibiting pesticides. |

Development of Novel Remediation Technologies for this compound Contamination

Due to its persistence, the contamination of soil and water with vamidothion and its sulfoxide metabolite is a significant environmental concern. Research into effective and environmentally friendly remediation technologies is therefore of high importance.

Novel remediation approaches that could be applied to this compound contamination include:

Bioremediation: The use of microorganisms to degrade the pesticide. This can involve isolating and applying specific microbial strains with the ability to metabolize this compound or stimulating the activity of indigenous microbial populations.

Phytoremediation: The use of plants to remove, degrade, or contain contaminants. Certain plant species may be able to take up this compound from the soil and metabolize it into less toxic compounds.

Advanced Oxidation Processes (AOPs): These technologies, such as ozonation and Fenton reactions, generate highly reactive hydroxyl radicals that can rapidly degrade persistent organic pollutants like this compound.

Nanoremediation: The use of nanoscale materials to degrade or sequester contaminants. For example, nanoscale zero-valent iron particles have shown promise in the degradation of various pesticides.

The development and optimization of these technologies for the specific case of this compound will require further research to ensure their efficiency, cost-effectiveness, and environmental safety.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.